molecular formula C26H24N2O7 B1231522 N-(2,4-dimethoxyphenyl)-3-[[2-(2-methoxyphenoxy)-1-oxoethyl]amino]-2-benzofurancarboxamide

N-(2,4-dimethoxyphenyl)-3-[[2-(2-methoxyphenoxy)-1-oxoethyl]amino]-2-benzofurancarboxamide

Cat. No. B1231522
M. Wt: 476.5 g/mol
InChI Key: ZHMSDLMUONAZKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-3-[[2-(2-methoxyphenoxy)-1-oxoethyl]amino]-2-benzofurancarboxamide is an aromatic amide and a member of furans.

Scientific Research Applications

Amoebicidal Activity

  • Research on N-substituted 2-nitro-4,5-dimethoxybenzamides, which are chemically similar, aimed to develop potent amoebicides. These compounds, including dimethoxyphenyl substituted derivatives, were investigated for their activity against E. histolytica but showed no significant activity (Misra & Saxena, 1976).

Synthesis and Pharmacological Applications

  • The synthesis of related compounds, such as 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, was studied. These compounds, including analogs of the osteoarthritis drug rhein, show potential for improved systemic exposure in animal models (Owton et al., 1995).

Antimycobacterial Activity

  • A study on substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates revealed potential antimycobacterial properties. Some of these compounds demonstrated higher activity against specific mycobacterial species than standard drugs (Tengler et al., 2013).

Chemical Synthesis and Characterization

  • The synthesis and characterization of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide provides insights into the chemical properties and potential applications of similar compounds (Bhaskar et al., 2019).

Neurochemical Pharmacology

  • Although not directly linked, studies on psychoactive substituted N-benzylphenethylamines, which share structural similarities, contribute to understanding the neurochemical pharmacology of such compounds, including interactions with serotonin receptors (Eshleman et al., 2018).

Molecular Mechanism Studies

  • Investigations into the molecular mechanisms of phenolic compounds on Agrobacterium vir genes and gene transfer induction shed light on the molecular interactions and potential applications in genetic engineering (Joubert et al., 2002).

properties

Product Name

N-(2,4-dimethoxyphenyl)-3-[[2-(2-methoxyphenoxy)-1-oxoethyl]amino]-2-benzofurancarboxamide

Molecular Formula

C26H24N2O7

Molecular Weight

476.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-[[2-(2-methoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C26H24N2O7/c1-31-16-12-13-18(22(14-16)33-3)27-26(30)25-24(17-8-4-5-9-19(17)35-25)28-23(29)15-34-21-11-7-6-10-20(21)32-2/h4-14H,15H2,1-3H3,(H,27,30)(H,28,29)

InChI Key

ZHMSDLMUONAZKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-3-[[2-(2-methoxyphenoxy)-1-oxoethyl]amino]-2-benzofurancarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-3-[[2-(2-methoxyphenoxy)-1-oxoethyl]amino]-2-benzofurancarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-dimethoxyphenyl)-3-[[2-(2-methoxyphenoxy)-1-oxoethyl]amino]-2-benzofurancarboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-dimethoxyphenyl)-3-[[2-(2-methoxyphenoxy)-1-oxoethyl]amino]-2-benzofurancarboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-dimethoxyphenyl)-3-[[2-(2-methoxyphenoxy)-1-oxoethyl]amino]-2-benzofurancarboxamide
Reactant of Route 6
N-(2,4-dimethoxyphenyl)-3-[[2-(2-methoxyphenoxy)-1-oxoethyl]amino]-2-benzofurancarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.